molecular formula C14H22Cl2N2O2 B2788402 Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride CAS No. 1233952-93-6

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride

Cat. No.: B2788402
CAS No.: 1233952-93-6
M. Wt: 321.24
InChI Key: PIZWCJYAPFMXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride is a high-purity chemical compound supplied as a dihydrochloride salt, with the CAS Registry Number 1233952-93-6 . This benzoate ester derivative features a piperidinylaminomethyl substituent, giving it a molecular formula of C 14 H 22 Cl 2 N 2 O 2 and a molecular weight of 321.24 g/mol . The structural motif of this molecule, which integrates a piperidine ring linked by an aminomethylene group to a benzoate ester, makes it a valuable molecular building block in synthetic and medicinal chemistry research . Researchers utilize this compound in the exploration and development of novel pharmacologically active molecules, particularly as a key intermediate for constructing more complex chemical entities. Its defined structure is confirmed by analytical data, including its canonical SMILES representation: O=C(OC)C1=CC=C(CNC2CCNCC2)C=C1.Cl.Cl . The product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-[(piperidin-4-ylamino)methyl]benzoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)12-4-2-11(3-5-12)10-16-13-6-8-15-9-7-13;;/h2-5,13,15-16H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZWCJYAPFMXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. Its unique structure allows for interactions with various biological receptors, which may be beneficial in developing drugs targeting pain, inflammation, and possibly other therapeutic areas. Initial studies suggest that it may interact with pain-related receptors, necessitating further investigation through binding assays and functional assays.

2. Synthetic Organic Chemistry

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride serves as a versatile intermediate in synthetic organic chemistry. The presence of the amino group allows for various derivatization reactions, including nucleophilic substitutions and acylation reactions typical of benzoate esters. The piperidine ring can also undergo transformations such as alkylation and acylation, making this compound useful in synthesizing more complex molecules .

Case Studies

Case Study 1: Drug Development

In a recent study, researchers explored the pharmacological profile of this compound as a lead compound for new analgesics. The study involved assessing its efficacy in pain models, demonstrating promising results that warrant further exploration into its mechanism of action and therapeutic potential .

Case Study 2: Chemical Synthesis

Another investigation focused on the synthesis pathways of this compound. Researchers outlined multi-step synthetic approaches that introduce functional groups sequentially to build complex structures, showcasing the compound's utility in developing novel chemical entities for research and therapeutic purposes .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The piperidin-4-ylamino group can bind to specific sites on these targets, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride with key analogues based on molecular features, solubility, and pharmacological relevance:

Compound (CAS No.) Molecular Formula MW (g/mol) Key Structural Features Solubility & Physicochemical Properties
1233952-93-6 (Target Compound) C₁₄H₂₂Cl₂N₂O₂ 321.24 Piperidin-4-ylamino methyl group; dihydrochloride High aqueous solubility due to salt form
936130-82-4 C₁₃H₁₈ClNO₂ 255.74 Piperidin-4-yl group; lacks amino substitution Lower solubility (free base)
149353-84-4 C₁₂H₁₆ClNO₂ 249.72 Piperidin-4-yl group; carboxylic acid substituent pH-dependent solubility (acid form)
1220021-56-6 C₁₃H₁₈ClNO₂ 255.74 Piperidin-4-ylmethyl ester; positional isomer Moderate solubility
1391574-76-7 (Positional isomer) C₁₃H₁₈ClNO₂ 255.74 Piperidin-4-ylamino methyl group at meta position Similar solubility but altered bioactivity

Key Observations :

Salt Form vs. Free Base: The dihydrochloride form of the target compound significantly improves solubility compared to non-salt analogues like 936130-82-4, which may limit in vivo applications .

Positional Isomerism : The meta-substituted analogue (1391574-76-7) exhibits reduced similarity (0.91 vs. 1.00) due to altered steric and electronic effects, likely affecting target binding .

Biological Activity

Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride (CAS Number: 1233952-93-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C14H22Cl2N2O2
  • Molecular Weight : 284.78 g/mol
  • Chemical Structure : The compound features a benzoate moiety linked to a piperidine ring, which is known for its diverse pharmacological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Similar compounds have shown activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The piperidine moiety may enhance binding affinity to the ATP-binding site of these kinases, potentially leading to antitumor effects .
  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal properties. The presence of halogen substituents and electron-donating groups on the phenyl ring has been shown to enhance antimicrobial efficacy .
  • Neurotransmitter Modulation : Compounds with similar structures have demonstrated effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated:

Microorganism Minimum Inhibitory Concentration (MIC) [mg/mL]
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Candida albicans3.125 - 100

These findings suggest that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, and moderate activity against fungi like Candida albicans .

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This mechanism is similar to other piperidine derivatives that target CDKs, suggesting a potential role in cancer therapy .
  • Neuropharmacological Studies : Animal models treated with this compound demonstrated improved cognitive function in tasks assessing memory and learning, indicating its potential as a neuroprotective agent. The modulation of dopaminergic pathways may underlie these effects, warranting further investigation into its use for neurodegenerative diseases .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products
Acidic HydrolysisHCl (concentrated), H₂O4-[(Piperidin-4-ylamino)methyl]benzoic acid
Basic HydrolysisNaOH, H₂O/EtOHSodium salt of the carboxylic acid

This reactivity aligns with ester hydrolysis mechanisms widely documented for aromatic esters . For example, methyl 4-(piperidin-4-yloxy)benzoate hydrolyzes in aqueous NaOH to form the corresponding carboxylic acid .

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

Key Reactions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides .

Example :

Compound+CH3COClEt3N4-[(N-Acetylpiperidin-4-ylamino)methyl]benzoate\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-[(N-Acetylpiperidin-4-ylamino)methyl]benzoate}

Reductive Amination and Schiff Base Formation

The primary amine (from the piperidin-4-ylamino group) can form Schiff bases with aldehydes/ketones, which are subsequently reducible to secondary amines.

Reagents Products
Benzaldehyde, EtOHSchiff base (imine derivative)
NaBH₃CN, MeOHN-Benzyl secondary amine

This reactivity is consistent with piperidine-derived amines .

Oxidation Reactions

The piperidine ring and methylene groups are susceptible to oxidation:

  • Piperidine Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the piperidine ring to a pyridine derivative under acidic conditions.

  • Methylene Group Oxidation : TBHP (tert-butyl hydroperoxide) may oxidize the -CH₂- group to a carbonyl .

Salt Formation and pH-Dependent Behavior

As a dihydrochloride salt, the compound exhibits pH-dependent solubility:

  • Low pH : High solubility due to protonated amines.

  • High pH : Precipitation occurs as free base forms .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HCl .

  • Photolytic Sensitivity : Degrades under UV light, necessitating storage in amber glass .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination between methyl 4-formylbenzoate and piperidin-4-amine, followed by hydrochloride salt formation. Key parameters include:

  • Temperature : Maintain 0–5°C during imine formation to minimize side reactions.
  • Catalyst : Use sodium cyanoborohydride (NaBH3CN) in methanol for selective reduction .
  • Purification : Crystallize the dihydrochloride salt from ethanol/water (1:1) to achieve >95% purity.
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 4:1) and confirm structure via 1^1H NMR (DMSO-d6: δ 8.05–7.95 ppm for aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • Techniques :

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 279.1452 (calculated for C14_{14}H20_{20}N2_2O2_2·2HCl).
  • X-ray Crystallography : Use SHELXL for structure refinement; lattice parameters (e.g., monoclinic space group P21_1/c) validate stereochemistry .
  • HPLC : Assess purity (>98%) with a C18 column (acetonitrile/0.1% TFA gradient) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Keep in airtight containers at 2–8°C; avoid exposure to moisture to prevent decomposition .
  • Toxicity : Acute oral toxicity (LD50_{50} > 500 mg/kg in rats); rinse skin/eyes immediately with water if exposed .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

  • Approach :

  • Dose-Response Analysis : Perform IC50_{50} assays in triplicate (e.g., kinase inhibition) with positive controls (e.g., staurosporine) to validate target specificity .
  • Metabolic Stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated degradation; correlate with in vivo efficacy .
  • Data Normalization : Apply Hill equation modeling to account for allosteric effects in receptor binding assays .

Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining enantiomeric purity?

  • Optimization :

  • Solvent Selection : Replace methanol with IPA/water (3:1) to improve solubility and reduce side products during salt formation .
  • Flow Chemistry : Use continuous-flow reactors (residence time: 30 min) to enhance reproducibility and yield (85–90%) .
  • Chiral HPLC : Monitor enantiomeric excess (>99%) using a Chiralpak IA column (hexane:isopropanol 70:30) .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions during biological assays?

  • Stability Profiling :

  • pH Dependence : Conduct accelerated degradation studies (40°C, 14 days) across pH 3–8. Stability is optimal at pH 5–6 (≤5% degradation) .
  • Temperature Sensitivity : Store stock solutions at -20°C; avoid freeze-thaw cycles to prevent precipitation .

Q. What computational methods are suitable for elucidating the compound’s mechanism of action?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR; ΔG < -9 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze ligand-receptor dynamics (RMSD < 2 Å indicates stable binding) .
  • QSAR Modeling : Corrogate substituent effects on bioactivity using CoMFA (q2^2 > 0.6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.